3-(Iodomethyl)-3-methyloxetane
Overview
Description
3-(Iodomethyl)-3-methyloxetane is an organic compound characterized by an oxetane ring substituted with an iodomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-3-methyloxetane typically involves the iodination of 3-methyl-3-methyloxetane. One common method is the reaction of 3-methyl-3-methyloxetane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which subsequently reacts with the oxetane ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-3-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted oxetanes.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like manganese dioxide or sodium periodate.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding methyl-substituted oxetane.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Common oxidizing agents include manganese dioxide, sodium periodate, and hydrogen peroxide. Reactions are typically performed at elevated temperatures to ensure complete conversion.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted oxetanes with various functional groups.
Oxidation Reactions: Aldehydes or ketones depending on the specific oxidizing agent and reaction conditions.
Reduction Reactions: Methyl-substituted oxetanes.
Scientific Research Applications
3-(Iodomethyl)-3-methyloxetane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-3-methyloxetane involves its ability to act as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also participate in radical reactions, where the iodomethyl group undergoes homolytic cleavage to form reactive radicals that can initiate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-methyloxetane
- 3-(Bromomethyl)-3-methyloxetane
- 3-(Fluoromethyl)-3-methyloxetane
Uniqueness
3-(Iodomethyl)-3-methyloxetane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodomethyl group is more reactive in substitution and radical reactions, making it a valuable intermediate in organic synthesis. Additionally, the larger atomic radius of iodine compared to chlorine, bromine, and fluorine can influence the steric and electronic properties of the compound, leading to different reaction outcomes and product distributions.
Properties
IUPAC Name |
3-(iodomethyl)-3-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYNHSVKPDQASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549155 | |
Record name | 3-(Iodomethyl)-3-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112823-30-0 | |
Record name | 3-(Iodomethyl)-3-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(iodomethyl)-3-methyloxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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